![molecular formula C14H19NO3 B14142201 Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate CAS No. 89228-17-1](/img/structure/B14142201.png)
Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate typically involves the reaction of ethyl carbamate with a substituted phenyl compound. One common method involves the use of carbamoylation reactions, where a carbamic acid intermediate is formed and then reacted with an alcohol or amine to produce the desired carbamate . The reaction conditions often include the use of catalysts such as indium triflate or tin-catalyzed transcarbamoylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar carbamoylation techniques. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents such as toluene or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamates such as methyl carbamate and propyl carbamate . These compounds share similar structural features but may differ in their specific chemical properties and applications.
Uniqueness
Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
89228-17-1 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
ethyl N-[4-methyl-2-(3-oxobutyl)phenyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-4-18-14(17)15-13-8-5-10(2)9-12(13)7-6-11(3)16/h5,8-9H,4,6-7H2,1-3H3,(H,15,17) |
Clé InChI |
IZZURGYZHVNDGX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1)C)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
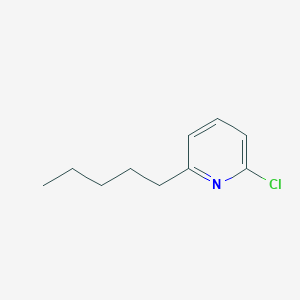
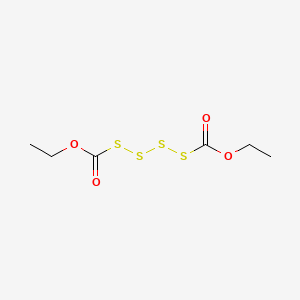



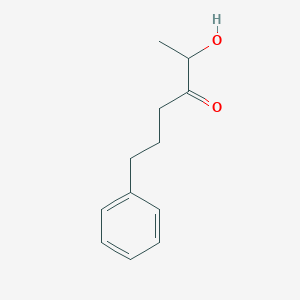
![3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14142169.png)
![N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14142170.png)
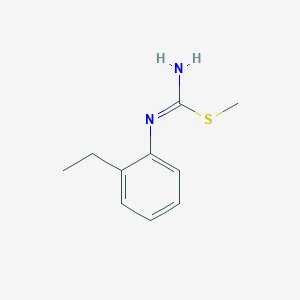

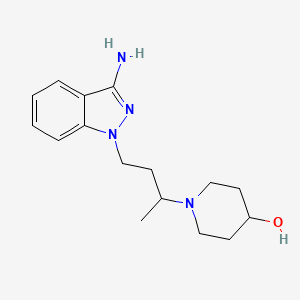
![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B14142197.png)

